molecular formula C12H15BrO2Zn B14892830 3-Cyclopentyloxy-4-methoxyphenylZinc bromide

3-Cyclopentyloxy-4-methoxyphenylZinc bromide

Cat. No.: B14892830
M. Wt: 336.5 g/mol
InChI Key: QULFTUZIFHZCEA-UHFFFAOYSA-M
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Description

3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-CYCLOPENTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:

3CYCLOPENTYLOXY4METHOXYPHENYLbromide+Zn3CYCLOPENTYLOXY4METHOXYPHENYLZINCBROMIDE3-CYCLOPENTYLOXY-4-METHOXYPHENYL bromide + Zn \rightarrow this compound 3−CYCLOPENTYLOXY−4−METHOXYPHENYLbromide+Zn→3−CYCLOPENTYLOXY−4−METHOXYPHENYLZINCBROMIDE

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Coupling Reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE
  • 3-CYCLOPENTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
  • 3-CYCLOPENTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE

Uniqueness

3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity, making it a valuable reagent for forming carbon-carbon bonds in complex organic synthesis.

Properties

Molecular Formula

C12H15BrO2Zn

Molecular Weight

336.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclopentyloxy-2-methoxybenzene-5-ide

InChI

InChI=1S/C12H15O2.BrH.Zn/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QULFTUZIFHZCEA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=[C-]C=C1)OC2CCCC2.[Zn+]Br

Origin of Product

United States

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